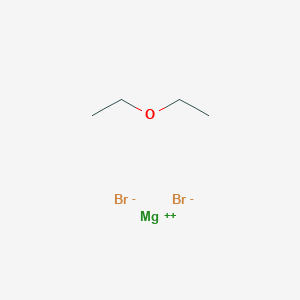

Bromure de magnésium éthéré

Vue d'ensemble

Description

Magnesium bromide ethyl etherate is a chemical compound with the formula MgBr2 · O(C2H5)2. It is a coordination complex where magnesium bromide is coordinated with diethyl ether. This compound is commonly used in organic synthesis as a Lewis acid catalyst and in various chemical reactions.

Applications De Recherche Scientifique

Magnesium bromide ethyl etherate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.

Biology: Employed in the synthesis of biologically active compounds and intermediates.

Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.

Industry: Applied in the production of fine chemicals, polymers, and other industrial products.

Mécanisme D'action

Target of Action

Magnesium bromide ethyl etherate is primarily used as a reagent in organic synthesis . It acts as a Lewis acid catalyst, facilitating various reactions .

Mode of Action

Magnesium bromide ethyl etherate interacts with its targets by acting as a Lewis acid catalyst . It facilitates the conversion of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also catalyzes Diels-Alder reactions .

Biochemical Pathways

The primary biochemical pathways affected by magnesium bromide ethyl etherate involve the transformation of aromatic aldehydes into alcohols and carboxylic acids via the Cannizzaro reaction . It also influences the Diels-Alder reactions, which are cycloaddition reactions between a conjugated diene and a substituted alkene .

Result of Action

The result of magnesium bromide ethyl etherate’s action is the successful facilitation of the Cannizzaro reaction and Diels-Alder reactions . This leads to the transformation of aromatic aldehydes into alcohols and carboxylic acids, and the formation of cyclic compounds, respectively .

Action Environment

The action of magnesium bromide ethyl etherate can be influenced by various environmental factors. For instance, the presence of water can affect its stability and reactivity . Therefore, it is typically stored and used under conditions that minimize its exposure to moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium bromide ethyl etherate can be synthesized by reacting magnesium bromide with diethyl ether. The reaction typically involves dissolving magnesium bromide in diethyl ether under anhydrous conditions to prevent the formation of hydrates. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

Industrial production of magnesium bromide ethyl etherate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium bromide ethyl etherate undergoes several types of chemical reactions, including:

Lewis Acid-Catalyzed Reactions: It acts as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of cyclic compounds.

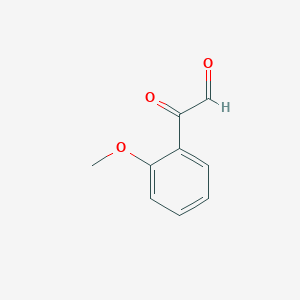

Cannizzaro Reaction: It is used in the Cannizzaro reaction to convert aromatic aldehydes into alcohols and carboxylic acids.

Common Reagents and Conditions

Diels-Alder Reactions: Typically involve dienes and dienophiles in the presence of magnesium bromide ethyl etherate as a catalyst.

Cannizzaro Reaction: Involves aromatic aldehydes and a base such as triethylamine, with magnesium bromide ethyl etherate facilitating the reaction under mild conditions.

Major Products

Diels-Alder Reactions: Produce cyclic compounds, often with high regio- and stereoselectivity.

Cannizzaro Reaction: Yields alcohols and carboxylic acids from aromatic aldehydes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Magnesium bromide diethyl etherate

- Methylmagnesium bromide

- Ethylmagnesium bromide

- Vinylmagnesium bromide

- Allylmagnesium bromide

Uniqueness

Magnesium bromide ethyl etherate is unique due to its specific coordination with diethyl ether, which enhances its solubility and reactivity in organic solvents. This makes it particularly effective in catalyzing reactions that require a Lewis acid in non-aqueous environments .

Propriétés

IUPAC Name |

magnesium;ethoxyethane;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKUKYUQJUUNE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC.[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451814 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium bromide diethyl etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29858-07-9 | |

| Record name | Magnesium bromide ethyl etherate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium, dibromo[1,1'-oxybis[ethane]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

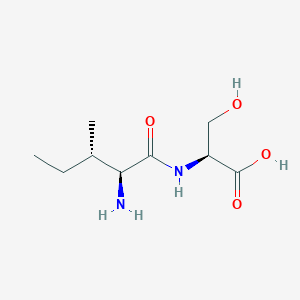

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

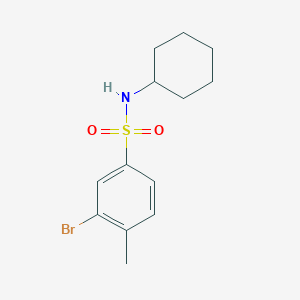

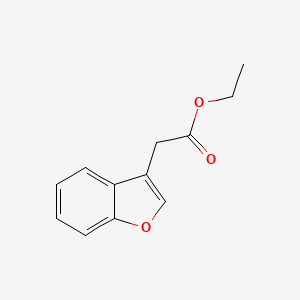

Feasible Synthetic Routes

Q1: What makes Magnesium bromide ethyl etherate a useful catalyst in organic synthesis?

A1: MBEE exhibits Lewis acidity due to the magnesium center, which allows it to activate carbonyl groups and epoxides, facilitating various reactions [, , ]. It promotes reactions under mild conditions, often at room temperature, and displays excellent functional group tolerance [, , , ].

Q2: Can you provide specific examples of reactions catalyzed by MBEE?

A2: Certainly! MBEE efficiently catalyzes the synthesis of α-aminonitriles via a three-component Strecker reaction involving aldehydes, amines, and trimethylsilyl cyanide []. It also facilitates the Cannizzaro reaction of aromatic aldehydes, yielding corresponding alcohols and carboxylic acids []. Moreover, MBEE proves effective in the synthesis of bisarylmethylidenes of pyranones and thiopyranones via double crossed aldol condensation [].

Q3: How does MBEE influence the reaction rate and selectivity?

A3: MBEE significantly accelerates reaction rates compared to uncatalyzed reactions. For instance, it allows for rapid ring-opening of epoxides with thiols, forming β-hydroxy sulfides at ambient temperature []. In the ring-opening of epoxides, MBEE directs the nucleophilic attack of thiols to the less hindered position, demonstrating regioselectivity [].

Q4: Are there any advantages of using MBEE in solvent-free conditions?

A4: Yes, several reactions catalyzed by MBEE can be conducted under solvent-free conditions, aligning with green chemistry principles [, , , ]. For example, MBEE enables efficient aminolysis of epoxides and oxetanes without requiring a solvent []. Similarly, the acetylation of thiols with acetic anhydride proceeds smoothly under solvent-free conditions in the presence of MBEE [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)